![molecular formula C21H27NO4S2 B11401095 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11401095.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a thiophene ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Oxidation to Form the Dioxide: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is synthesized separately and then coupled to the intermediate compound through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the amide group or the sulfur dioxide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.
- Catalytic Applications : It can be utilized in catalytic reactions due to its unique electronic properties.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Research : Investigations into its effects on cancer cell lines indicate potential cytotoxic activity, warranting further exploration in cancer therapeutics.
Medicine
- Drug Development : The compound's structural features suggest possible interactions with biological targets, leading to its exploration in drug design for various diseases, including inflammatory conditions and infections.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against a range of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting further investigation into its mechanism and potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Studies
Research evaluating the cytotoxic effects on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. These findings highlight its potential as an anticancer agent and underscore the need for further preclinical trials.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the sulfur dioxide moiety and the aromatic rings could facilitate specific interactions with biological targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide: shares similarities with other sulfur-containing heterocycles, such as thiophene derivatives and sulfone-containing compounds.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-methylthiophene have similar aromatic structures but lack the complexity of the tetrahydrothiophene ring and the phenoxyacetamide moiety.
Sulfone-Containing Compounds: Sulfone derivatives, such as sulindac and dapsone, share the sulfur dioxide moiety but differ significantly in their overall structure and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrahydrothiophene ring, a thiophene ring, and a phenoxyacetamide moiety
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential pharmacological applications. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety with a dioxo group, which is significant for its biological activity. The molecular formula is C21H27N2O4S2 with a molecular weight of approximately 421.6 g/mol. Its structure suggests multiple functional groups that may interact with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The presence of the phenoxy group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways.
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
- Anti-inflammatory Effects : In a rodent model of arthritis, administration of related compounds resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability by inducing apoptosis, suggesting potential as a chemotherapeutic agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption : Rapid absorption is expected due to its lipophilic nature.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Excretion : Primarily renal excretion anticipated.
Toxicological assessments indicate low toxicity levels at therapeutic doses, but further studies are needed to establish a comprehensive safety profile.
Properties
Molecular Formula |
C21H27NO4S2 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H27NO4S2/c1-15(2)17-4-6-19(7-5-17)26-13-21(23)22(12-20-16(3)8-10-27-20)18-9-11-28(24,25)14-18/h4-8,10,15,18H,9,11-14H2,1-3H3 |
InChI Key |
QHMWFKCUXCNZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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